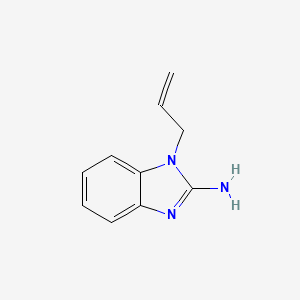

1-(2-propen-1-yl)-1H-Benzimidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylbenzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-7-13-9-6-4-3-5-8(9)12-10(13)11/h2-6H,1,7H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHSYLRPDGCJGNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=CC=CC=C2N=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine, a molecule of significant interest within the broader class of 2-aminobenzimidazoles. These scaffolds are recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of a reliable synthetic route, the underlying chemical principles, a step-by-step experimental protocol, and expected characterization data. The content is structured to provide not just a method, but a framework for understanding and applying this synthesis in a research and development context.

Introduction: The Significance of the 1-Substituted 2-Aminobenzimidazole Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a cornerstone in the architecture of numerous biologically active compounds.[2][3] Its structural resemblance to naturally occurring purines allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3] The 2-aminobenzimidazole moiety, in particular, is a versatile building block in medicinal chemistry.[1] The presence of a cyclic guanidine feature within this structure imparts unique electronic and hydrogen-bonding capabilities, making it a frequent pharmacophore in drug discovery programs.[1]

The introduction of substituents at the N-1 position of the benzimidazole ring is a common strategy to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby fine-tuning its pharmacokinetic and pharmacodynamic profile. The allyl group, a small, reactive, and lipophilic fragment, is a particularly interesting substituent. Its presence can influence receptor binding and provides a handle for further chemical modification. The target molecule of this guide, 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine, represents a valuable intermediate and a potential bioactive agent in its own right, embodying the therapeutic potential of this chemical class.

Synthetic Strategy and Mechanistic Considerations

The most direct and widely employed method for the synthesis of N-alkylated benzimidazoles is the direct alkylation of the benzimidazole core. In the case of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine, this involves the reaction of 2-aminobenzimidazole with an allyl halide, such as allyl bromide.

The N-Alkylation Reaction

The core of this synthesis is a nucleophilic substitution reaction. The nitrogen atoms of the 2-aminobenzimidazole are nucleophilic and can attack the electrophilic carbon of the allyl bromide, displacing the bromide ion.

Reaction Scheme:

Caption: General reaction scheme for the synthesis.

Causality Behind Experimental Choices

-

Base (Potassium Carbonate): 2-Aminobenzimidazole has three nitrogen atoms that could potentially be alkylated. The imidazole ring nitrogen (N-1) is acidic and can be deprotonated by a suitable base. Anhydrous potassium carbonate (K₂CO₃) is a commonly used base for this purpose. It is strong enough to deprotonate the imidazole nitrogen, increasing its nucleophilicity, but generally not strong enough to deprotonate the exocyclic amino group significantly, which helps in achieving regioselectivity.

-

Solvent (Acetone): Acetone is a polar aprotic solvent that is effective at dissolving the reactants and facilitating the Sₙ2 reaction. Its boiling point allows for the reaction to be conducted at a moderate reflux temperature, providing sufficient energy to overcome the activation barrier without promoting side reactions.

-

Catalyst (Potassium Iodide): While not always essential, the addition of a catalytic amount of potassium iodide (KI) can accelerate the reaction through the Finkelstein reaction. The iodide ion is a better nucleophile and a better leaving group than bromide. It can displace the bromide from allyl bromide to form allyl iodide in situ, which is more reactive towards the benzimidazole nucleophile.

-

Regioselectivity: A potential challenge in the alkylation of 2-aminobenzimidazole is the regioselectivity, as there are three nucleophilic nitrogen atoms. However, alkylation typically occurs preferentially at the N-1 position of the imidazole ring. This is because the anion formed upon deprotonation of the imidazole nitrogen is more stable due to delocalization within the aromatic system. Alkylation of the exocyclic amino group is generally less favored under these conditions.

The proposed reaction mechanism is illustrated in the following diagram:

Caption: Simplified workflow of the reaction mechanism.

Detailed Experimental Protocol

The following protocol is adapted from a well-established procedure for the synthesis of a structurally similar compound, 1-prop-2-ynyl-1H-benzimidazol-2-amine.[1]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Required Quantity | Purity/Notes |

| 2-Aminobenzimidazole | C₇H₇N₃ | 133.15 | 0.50 g (3.76 mmol) | ≥98% |

| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 3.11 g (22.5 mmol) | Anhydrous |

| Potassium Iodide | KI | 166.00 | 0.31 g (1.88 mmol) | ≥99% |

| Allyl Bromide | C₃H₅Br | 120.98 | 0.38 mL (4.37 mmol) | ≥98% |

| Acetone | C₃H₆O | 58.08 | ~50 mL | Dry |

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminobenzimidazole (0.50 g, 3.76 mmol) and dry acetone (~40 mL).

-

Addition of Base: To this stirred suspension, add anhydrous potassium carbonate (3.11 g, 22.5 mmol).

-

Initial Reflux: Heat the mixture to reflux with stirring for 15-30 minutes to ensure a dry environment and to initiate the deprotonation of the benzimidazole.

-

Addition of Catalyst and Alkylating Agent: Add potassium iodide (0.31 g, 1.88 mmol) followed by the dropwise addition of allyl bromide (0.38 mL, 4.37 mmol) to the refluxing mixture.

-

Reaction: Continue to reflux the reaction mixture for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., dichloromethane:methanol 98:2).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Filtration: Filter the solid potassium carbonate and other salts from the reaction mixture and wash the solid residue with a small amount of acetone.

-

Concentration: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of dichloromethane and methanol or by recrystallization from a suitable solvent system to afford the pure 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine.

Caption: Step-by-step experimental workflow diagram.

Characterization of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine

| Analysis | Expected Observations |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.22 g/mol |

| ¹H NMR (CDCl₃) | δ ~7.1-7.5 (m, 4H, Ar-H), ~5.9-6.1 (m, 1H, -CH=), ~5.1-5.3 (m, 2H, =CH₂), ~4.8 (br s, 2H, -NH₂), ~4.6 (d, 2H, N-CH₂) |

| ¹³C NMR (CDCl₃) | δ ~155 (C2), ~142, ~134 (Benzene C), ~133 (-CH=), ~121, ~114 (Benzene CH), ~117 (=CH₂), ~46 (N-CH₂) |

| Mass Spec (ESI-MS) | m/z = 174.1 [M+H]⁺ |

| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretch), ~3050 (Ar C-H stretch), ~1640 (C=N stretch), ~1600 (C=C stretch), ~1450 (Ar C=C stretch) |

Applications and Future Directions

Derivatives of 2-aminobenzimidazole are continuously being explored for their therapeutic potential. The introduction of an allyl group at the N-1 position, as in the title compound, opens up several avenues for further research:

-

Lead Compound for Drug Discovery: 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine can be screened for a variety of biological activities, including but not limited to, antiviral, antifungal, and anticancer properties.[1][3]

-

Synthetic Intermediate: The terminal double bond of the allyl group is a versatile functional handle for further chemical modifications, such as dihydroxylation, epoxidation, or metathesis reactions, allowing for the creation of a diverse library of novel benzimidazole derivatives for structure-activity relationship (SAR) studies.

-

Material Science: Benzimidazole derivatives have also found applications in material science, for example, as corrosion inhibitors or as components of organic light-emitting diodes (OLEDs).

The synthetic protocol detailed in this guide provides a robust and reliable method for accessing this valuable compound, thereby facilitating its exploration in these and other emerging fields of scientific research.

References

-

Singh, M. K., Agarwal, A., & Awasthi, S. K. (2011). 1-Prop-2-ynyl-1H-benzimidazol-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3213. [Link]

-

Nofal, Z. M., Fahmy, H. H., & Mohamed, H. S. (2002). Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles. Archives of Pharmacal Research, 25(3), 250–257. [Link]

-

El Kihel, A., et al. (2008). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Magnetic Resonance in Chemistry, 46(7), 683-686. [Link]

-

Khattab, S. N., et al. (2012). Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives of expected anti-HCV activity. International Journal of Research in Pharmaceutical and Biomedical Sciences, 2(4), 937-944. [Link]

-

NIST. (n.d.). 1H-Benzimidazol-2-amine. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Mass Spectrum of 1H-Benzimidazol-2-amine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3063. [Link]

-

Connect Journals. (n.d.). Synthesis of Phenyl 1-benzyl-1H-benzo[d]imidazol-2-ylcarbamates. International Journal of Chemistry, 3(1), 1-5. [Link]

-

RSC Publishing. (2015). Expedient synthesis of benzimidazoles using amides. RSC Advances, 5, 103923-103930. [Link]

-

Symbiosis Online Publishing. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. Annals of Chemical Science Research, 2(2), 1-3. [Link]

-

Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini reviews in medicinal chemistry, 21(11), 1367–1379. [Link]

-

Al-Ostoot, F. H., et al. (2022). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry, 15(3), 103676. [Link]

Sources

The Benzimidazole Scaffold: A Privileged Motif for Diverse Therapeutic Targeting

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The benzimidazole core, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, demonstrating remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth exploration of the key therapeutic targets of benzimidazole-based compounds, offering a scientifically grounded perspective for researchers and drug development professionals. We will dissect the mechanistic underpinnings of their action across oncology, infectious diseases, and parasitology, detailing the specific molecular interactions that drive their therapeutic effects. This guide is structured to provide not only a comprehensive overview but also actionable insights, including detailed experimental protocols for target validation and characterization.

The Enduring Significance of the Benzimidazole Pharmacophore

The benzimidazole scaffold, formed by the fusion of benzene and imidazole rings, is considered a "privileged structure" in drug discovery.[1][2] Its structural similarity to endogenous purines allows it to interact with a multitude of biological macromolecules, including enzymes and nucleic acids.[3][4] This inherent bioactivity, coupled with the synthetic tractability of the benzimidazole ring system, has enabled the development of a vast library of derivatives with a broad spectrum of pharmacological activities.[5][6] These activities range from anticancer and antimicrobial to anthelmintic and antiviral, making the benzimidazole nucleus a continuous source of inspiration for novel therapeutic agents.[7][8][9]

Oncological Targets: A Multi-pronged Assault on Cancer

Benzimidazole derivatives have emerged as potent anticancer agents, targeting various hallmarks of cancer through diverse mechanisms of action.[10][11][12] Their ability to modulate key cellular processes such as proliferation, survival, and angiogenesis has led to the identification of several critical molecular targets.

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

A primary and well-established anticancer mechanism of many benzimidazole compounds is the inhibition of tubulin polymerization.[3][13][14] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly.[15][16] This interference with microtubule function leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis in rapidly dividing cancer cells.[13][17] Several clinically used anthelmintics, such as mebendazole and albendazole, have been repurposed for cancer therapy due to their potent tubulin polymerization inhibitory activity.[3][18]

Experimental Workflow: In Vitro Tubulin Polymerization Assay

Caption: Workflow for assessing tubulin polymerization inhibition.

Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin protein in polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with 1 mM GTP.

-

Prepare a stock solution of the benzimidazole test compound in DMSO. Create serial dilutions to achieve the desired final concentrations.

-

Prepare positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a vehicle control (DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the polymerization buffer.

-

Add the test compound, positive controls, or vehicle control to the respective wells.

-

Initiate the polymerization by adding the tubulin/GTP solution to each well.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

-

Data Acquisition and Analysis:

-

Monitor the increase in absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the absorbance values against time to generate polymerization curves.

-

Calculate the rate of polymerization for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Targeting DNA Integrity: Topoisomerase Inhibition

DNA topoisomerases are crucial enzymes that resolve topological challenges in DNA during replication, transcription, and recombination.[19] Benzimidazole derivatives have been identified as potent inhibitors of both topoisomerase I and II.[20][21][22] These compounds can act as "topoisomerase poisons" by stabilizing the transient enzyme-DNA cleavage complex, which leads to DNA strand breaks and subsequent cell death.[19] The ability of some benzimidazoles to inhibit clinically relevant mutant forms of topoisomerase I highlights their potential to overcome drug resistance.[19]

Signaling Pathway: Topoisomerase Inhibition by Benzimidazoles

Caption: Mechanism of topoisomerase inhibition leading to apoptosis.

Modulating Cellular Signaling: Kinase Inhibition

The human kinome represents a major target for anticancer drug development, and the benzimidazole scaffold has proven to be an effective template for designing kinase inhibitors.[15][23][24] Benzimidazole derivatives have been shown to inhibit a variety of kinases involved in cancer cell proliferation, survival, and angiogenesis, including:

-

Receptor Tyrosine Kinases (RTKs): Such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[25]

-

Non-Receptor Tyrosine Kinases: Including ABL, FAK, and SRC.[24]

-

Serine/Threonine Kinases: Such as BRAF/MEK/ERK, CDKs, and PI3K/AKT/mTOR pathways.[15][24]

These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing phosphorylation of downstream substrates.[15][23]

Exploiting DNA Repair Deficiencies: PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair, particularly in the base excision repair pathway.[26][27] Benzimidazole-based PARP inhibitors have shown significant promise, especially in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through the concept of synthetic lethality.[27][28] By inhibiting PARP, these compounds prevent the repair of single-strand DNA breaks, which are then converted to lethal double-strand breaks during replication.[29] Veliparib is a notable benzimidazole-based PARP inhibitor that has undergone extensive clinical investigation.[15]

Combating Microbial Infections: A Renewed Arsenal

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Benzimidazole derivatives have demonstrated a broad spectrum of activity against various pathogens.

Antibacterial Targets

While the precise mechanisms are still under investigation for many derivatives, some benzimidazole compounds have been shown to target bacterial DNA gyrase, an enzyme essential for DNA replication.[30] The ability of these compounds to interact with bacterial cellular machinery, potentially through non-covalent interactions facilitated by the electron-rich azole ring, makes them promising scaffolds for new antibiotic development.[31]

Antifungal and Antiprotozoal Mechanisms

Similar to their anthelmintic action, some benzimidazole derivatives exhibit antifungal and antiprotozoal activity by inhibiting tubulin polymerization, thereby disrupting microtubule-dependent processes in these eukaryotic pathogens.[8]

The Classic Target: Parasitic β-Tubulin in Helminths

The primary and most well-characterized therapeutic target of anthelmintic benzimidazoles is the parasite's β-tubulin.[32][33][34] These drugs, including albendazole, mebendazole, and fenbendazole, bind with high affinity to a specific site on the β-tubulin subunit of parasitic microtubules.[35][36][37] This binding event inhibits the polymerization of tubulin into microtubules, leading to a cascade of detrimental effects in the parasite, including:

-

Disruption of cell division and maintenance of cell shape.[32]

-

Impaired nutrient absorption and intracellular transport.[35]

-

Inhibition of waste product secretion.

These cellular disruptions ultimately lead to the paralysis and death of the helminth.[32] The selectivity of benzimidazoles for parasitic β-tubulin over mammalian tubulin is a key factor in their favorable safety profile.[34]

Quantitative Data on Benzimidazole Activity

| Compound | Target | Assay | IC50/MIC | Organism/Cell Line | Reference |

| Anticancer Activity | |||||

| Compound 7n | Tubulin Polymerization | In vitro polymerization | 5.05 µM | - | [13] |

| Compound 12b | Tubulin Polymerization | Cell proliferation | 50 nM (average) | Cancer cell lines | [38] |

| DMA | Topoisomerase I | In vitro relaxation | - | Human/E. coli | [19] |

| Compound 4h | Topoisomerase I | Cell proliferation | 4.56 µM | A549 lung cancer | [39] |

| Veliparib | PARP-1/2 | Enzyme inhibition | 5.2 nM / 2.9 nM | - | [15] |

| Antibacterial Activity | |||||

| Compound 11d | - | MIC determination | 2-16 µg/mL | Various bacteria | [7] |

| Compound 5q | - | MIC determination | 12.5 µg/mL | P. aeruginosa | [7] |

Future Directions and Conclusion

The benzimidazole scaffold continues to be a highly fruitful area of research in drug discovery. The diverse range of therapeutic targets underscores its chemical versatility and biological significance. Future research will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of existing benzimidazole derivatives for their respective targets.[5][40]

-

Multi-target Drug Design: Leveraging the ability of some benzimidazoles to inhibit multiple targets simultaneously, which could be advantageous in treating complex diseases like cancer.[11][23]

-

Novel Target Identification: Employing advanced screening techniques to uncover new biological targets for this privileged scaffold.

References

- An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents. PubMed.

- Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship. PubMed.

- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Pharmacology.

- Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals.

- Recent Developments of Target-Based Benzimidazole Derivatives as Potential Anticancer Agents. Semantic Scholar.

- Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH. PubMed.

- Benzimidazole Conjugates as Multi-target Anticancer Agents - A Comprehensive Review. [No Source Found].

- Benzimidazole derivatives as kinase inhibitors. PubMed.

- Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed.

- Review on the Discovery of New Benzimidazole Derivatives as Anticancer Agents: Synthesis and Structure-activity Relationship (2010-2022). Bentham Science Publisher.

- Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. PubMed.

- Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action. PubMed.

- Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. PMC.

- New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis. PubMed.

- Anthelmintics Benzimidazole derivatives. YouTube.

- Some benzoxazoles and benzimidazoles as DNA topoisomerase I and II inhibitors. [No Source Found].

- A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. PMC - NIH.

- Structure activity relationship of benzimidazole derivatives. ResearchGate.

- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals. Pharmacology.

- Benzimidazole derivatives in oncology: A review of molecular targets and therapeutic potential in clinical trial. [No Source Found].

- Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure–Activity Relationship (2017). SciSpace.

- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. [No Source Found].

- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PMC.

- Triaryl Benzimidazoles as a New Class of Antibacterial Agents against Resistant Pathogenic Microorganisms. Journal of Medicinal Chemistry - ACS Publications.

- Synthesis and SARs of benzimidazoles: insights into antimicrobial innov

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A System

- Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry - ACS Publications.

- Mechanism of action of benzimidazole derivatives as anthelmintic. ResearchGate.

- Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. [No Source Found].

- New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies. ACS Omega - ACS Publications.

- Benzimidazole derivatives as topoisomerase inhibitors. ResearchGate.

- Benzimidazole-derived tubulin polymerization inhibitors: (a) Nocodazole. ResearchGate.

- Recent Progress of the research on the benzimidazole PARP-1 inhibitors. ResearchGate.

- Recent advances of benzimidazole as anticancer agents. PubMed.

- Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Journal of Medicinal Chemistry - ACS Publications.

- Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors. Bentham Science.

- Targets of benzimidazole for anticancer activity. ResearchGate.

- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. [No Source Found].

- Current Achievements of Benzimidazole: A Review. [No Source Found].

- Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. PMC.

- Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. PubMed.

- A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering.

- Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research.

- Benzimidazole Derivatives In Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia.

- Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. PMC.

Sources

- 1. Benzimidazole Scaffold as Anticancer Agent: Synthetic Approaches and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Recent advances of benzimidazole as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An Insight into the Structure-activity Relationship of Benzimidazole and Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rroij.com [rroij.com]

- 8. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Benzimidazole Conjugates as Multi-target Anticancer Agents - A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 13. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. biotech-asia.org [biotech-asia.org]

- 19. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. New benzimidazole derivatives as topoisomerase I inhibitors--synthesis and fluorometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. researchgate.net [researchgate.net]

- 23. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Benzimidazole derivatives as potential dual inhibitors for PARP-1 and DHODH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. benthamdirect.com [benthamdirect.com]

- 28. eurekaselect.com [eurekaselect.com]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]

- 33. m.youtube.com [m.youtube.com]

- 34. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]

- 35. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]

- 36. researchgate.net [researchgate.net]

- 37. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]

- 38. pubs.acs.org [pubs.acs.org]

- 39. pubs.acs.org [pubs.acs.org]

- 40. eurekaselect.com [eurekaselect.com]

Technical Guide: 1-Substituted Benzimidazol-2-amine Research

Executive Summary

The 1-substituted benzimidazol-2-amine scaffold represents a privileged structure in medicinal chemistry, effectively functioning as a cyclic guanidine isostere. Unlike the ubiquitous 2-phenylbenzimidazoles, the 2-amino variants possess unique hydrogen-bonding capabilities and pKa profiles that make them ideal for targeting G-protein coupled receptors (GPCRs), viral polymerases, and kinase ATP-binding pockets.

This guide provides a rigorous technical analysis of this scaffold, moving beyond basic synthesis to explore the causality of substituent effects , self-validating synthetic protocols , and structure-activity relationships (SAR) .

Chemical Architecture: The Cyclic Guanidine Core

The benzimidazol-2-amine core is defined by a fused benzene and imidazole ring, with an exocyclic amine at the C2 position. When substituted at the N1 position, the tautomeric equilibrium is locked, creating a distinct vector for molecular recognition.

Electronic Properties & Basicity

The 2-amino group acts as a strong electron donor to the ring system. However, the N1-substituent dictates the lipophilicity and steric environment.

-

pKa Modulation: The basicity of the N3 nitrogen (pKa ~7.5) allows for protonation at physiological pH, facilitating electrostatic interactions with aspartate or glutamate residues in target proteins.

-

Tautomeric Locking: Substitution at N1 prevents the N1-H

N3-H tautomerism, fixing the orientation of the C2-amine as a hydrogen bond donor and the N3 as an acceptor.

Visualization of Pharmacophore Logic

Figure 1: Pharmacophore dissection of the 1-substituted benzimidazol-2-amine scaffold. The N1 substituent acts as the "anchor," while the 2-amino-N3 system functions as the polar "warhead."

Synthetic Methodologies

While multiple routes exist, the Cyanogen Bromide (BrCN) Cyclization remains the most robust and atom-economical method for generating 1-substituted benzimidazol-2-amines from secondary amines.

Mechanistic Causality

Why choose BrCN over urea fusion or S-methylisothiourea displacement?

-

Regiospecificity: Starting with an N-substituted-1,2-diaminobenzene ensures the substituent is exclusively at the N1 position.

-

Mild Conditions: The reaction proceeds at room temperature or mild heat, preserving sensitive functional groups on the N1-sidechain.

-

Atom Economy: The only byproduct is HBr (sequestered by base).

Validated Experimental Protocol: BrCN Cyclization

Objective: Synthesis of 1-benzyl-1H-benzimidazol-2-amine.

Reagents:

-

N-Benzyl-1,2-phenylenediamine (1.0 equiv)

-

Cyanogen Bromide (BrCN) (1.1 equiv) [Caution: Highly Toxic]

-

Water (Quench)

-

Sodium Bicarbonate (Neutralization)

Step-by-Step Workflow:

-

Precursor Preparation: Dissolve N-benzyl-1,2-phenylenediamine (5.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C using an ice bath. Add Cyanogen Bromide (5.5 mmol, 0.58 g) portion-wise over 10 minutes. Note: BrCN is volatile; handle in a fume hood.

-

Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours. Monitor by TLC (System: 5% MeOH in DCM). The formation of the guanidine intermediate is fast, followed by intramolecular cyclization.

-

Work-up: Dilute the reaction mixture with water (50 mL). The solution will be acidic (HBr salt).

-

Neutralization: Slowly add saturated aqueous NaHCO₃ until pH ~8. The free base will precipitate as a solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (8:2).

Validation Check:

-

NMR: Look for the disappearance of the broad diamine signals and the appearance of a sharp singlet (2H) for the C2-NH₂ around 6.5–7.0 ppm (DMSO-d6).

-

MS: M+1 peak should correspond to MW + 1.

Synthesis Workflow Diagram

Figure 2: Step-by-step synthetic workflow for the BrCN-mediated cyclization.

Medicinal Chemistry & SAR

The biological activity of 1-substituted benzimidazol-2-amines is heavily dependent on the nature of the N1 substituent. This group often dictates the "address" of the drug, targeting it to specific hydrophobic pockets in viral polymerases or histamine receptors.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of N1-substitution on antiviral potency (e.g., against RSV or HIV-1 NNRTIs) and antihistamine activity, synthesized from recent literature trends.

| N1 Substituent (R) | C5 Substituent | Biological Target | Activity (IC50/Ki) | Mechanistic Insight |

| Methyl | H | General / Reference | > 10 µM | Low lipophilicity limits membrane permeability. |

| Benzyl | H | HIV-1 RT | 1.3 µM | Phenyl ring engages in |

| 4-Fluorobenzyl | H | HIV-1 RT | 0.79 µM | Fluorine improves metabolic stability and lipophilicity. |

| 2-Ethoxyethyl | F | Histamine H1 | 15 nM | Ether oxygen mimics histamine sidechain spacing (Bilastine-like). |

| Cyclopropyl | H | RSV Fusion | 50 nM | Rigid steric bulk fits into the fusion protein hydrophobic cleft. |

Key Mechanistic Pathways

In antiviral applications (e.g., against RSV or HIV), the 1-substituted benzimidazol-2-amine often acts as an interfacial inhibitor .

-

HIV-1 Reverse Transcriptase (NNRTI): The N1-benzyl group projects into the hydrophobic non-nucleoside binding pocket (NNBP), locking the enzyme in an inactive conformation. The 2-amino group forms water-mediated hydrogen bonds with the backbone.

-

H1 Receptor Antagonism: The benzimidazole core mimics the imidazole of histamine but acts as an antagonist due to the bulky N1 substituent preventing receptor activation (inverse agonism).

Figure 3: Mechanism of action for NNRTI activity. The N1 substituent provides the necessary hydrophobic anchorage.

Future Outlook: PROTACs and Novel Scaffolds

The 1-substituted benzimidazol-2-amine is currently experiencing a renaissance in the field of Targeted Protein Degradation (TPD) .

-

PROTAC Linkers: The C2-amine provides a convenient handle for amide coupling to E3 ligase ligands (e.g., Cereblon or VHL).

-

Linker Attachment: Functionalizing the N1-benzyl group allows the benzimidazole to serve as the "warhead" for the protein of interest (POI), while the linker exits away from the binding site.

References

-

Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC. Available at: [Link]

-

Synthesis and biological profile of substituted benzimidazoles. Biochemistry & Analytical Biochemistry. Available at: [Link]

-

Preparation of 2-Amino Benzimidazoles using Cyanogen Halide. ResearchGate. Available at: [Link]

-

Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents. Pharmaceuticals. Available at: [Link]

-

Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]

Sources

The Benzimidazole Scaffold: From 19th Century Origins to Modern Catalytic Frontiers

Executive Summary

This technical guide analyzes the synthetic evolution of the benzimidazole pharmacophore, a bicyclic heterocycle fusing benzene and imidazole.[1][2][3][4] Historically significant since Hobrecker’s 1872 discovery and later identified as the structural anchor of Vitamin B12, benzimidazole synthesis has transitioned from harsh acid-mediated condensations to precision metal-catalyzed and green oxidative cyclizations. This document provides researchers with mechanistically grounded protocols, comparative data on synthetic efficiency, and a roadmap of the scaffold’s therapeutic utility in oncology and infectious disease.

The Genesis: Hobrecker and the Vitamin B12 Connection

The discovery of benzimidazole predates its biological validation by nearly a century. In 1872, F. Hobrecker synthesized the first benzimidazole derivative, 2,5-dimethylbenzimidazole, via the reduction of 2-nitro-5-methylacetanilide.[5]

However, the scaffold's "privileged" status was cemented in the 1950s with the structural elucidation of Vitamin B12 (cyanocobalamin) . The 5,6-dimethylbenzimidazole moiety serves as the axial ligand coordinating to the central cobalt atom, a discovery that shifted benzimidazole from a chemical curiosity to a biological imperative.

The Classical Standard: Phillips Condensation

For decades, the Phillips Condensation (1928) remained the industrial gold standard. It involves the condensation of o-phenylenediamine (OPD) with carboxylic acids (or their derivatives) in the presence of strong mineral acids (typically 4N HCl).

Mechanistic Insight

The reaction is thermodynamically driven by the formation of the aromatic imidazole ring.

-

N-Acylation: The first amine attacks the carboxylic acid (activated by HCl) to form an amide intermediate.[6]

-

Cyclodehydration: The second amine attacks the amide carbonyl.[6] This step is kinetically difficult and often requires high temperatures (reflux) to overcome the activation energy for ring closure and water elimination.

Visualization: Phillips Condensation Mechanism

Caption: Acid-catalyzed condensation involving N-acylation followed by rate-limiting cyclodehydration.[6]

Modern Catalytic Frontiers: Oxidative Cyclization

The classical Phillips method suffers from harsh conditions incompatible with sensitive functional groups. The modern paradigm shifts to Oxidative Cyclization , reacting o-phenylenediamines with aldehydes rather than acids.[6] This route proceeds via a Schiff base intermediate followed by an oxidative dehydrogenation.[6]

Protocol: Microwave-Assisted Green Synthesis (Solvent-Free)

This protocol utilizes Erbium(III) Triflate [Er(OTf)₃] as a Lewis acid catalyst.[6][7] It is self-validating due to the distinct phase change and high atom economy.

Reagents:

-

o-Phenylenediamine (1.0 mmol)

-

Benzaldehyde derivative (1.0 mmol)[6]

-

Condition: Solvent-free, Microwave irradiation.[6]

Step-by-Step Methodology:

-

Preparation: In a borosilicate microwave vial, mix 1.0 mmol of diamine and 1.0 mmol of aldehyde.

-

Catalyst Addition: Add 1 mol% (approx. 6 mg) of Er(OTf)₃. The Lewis acid activates the aldehyde carbonyl, accelerating imine formation.

-

Irradiation: Irradiate at 300W for 2–5 minutes.

-

Observation: The mixture will melt and darken as water is released (steam evolution may be visible).[6]

-

-

Work-up: Cool to room temperature. Add water (5 mL) to the solid residue.[6] The product precipitates while the catalyst remains in the aqueous phase (recyclable).

-

Purification: Filter the solid and recrystallize from ethanol.

-

Validation:

-

Yield: Expect 85–95%.

-

Melting Point: 2-phenylbenzimidazole (292–294°C).[6]

-

Visualization: Oxidative Cyclization Pathway

Caption: The oxidative route requires a dehydrogenation step to restore aromaticity after cyclization.[6]

Comparative Analysis: Classical vs. Modern

| Feature | Phillips Condensation (Classical) | Oxidative Cyclization (Modern) |

| Electrophile | Carboxylic Acid | Aldehyde |

| Medium | 4N HCl / Polyphosphoric Acid | Ethanol, Water, or Solvent-free |

| Temperature | Reflux (>100°C) | Room Temp to 80°C (or MW) |

| Mechanism | Condensation -> Dehydration | Condensation -> Oxidation |

| Atom Economy | Low (requires excess acid/solvent) | High (Green Chemistry compliant) |

| Key Limitation | Incompatible with acid-sensitive groups | Requires oxidant (Air/O2/Metal) |

Therapeutic Imperative: FDA-Approved Applications

The synthesis of benzimidazoles is driven by their capacity to bind tubulin and inhibit proton pumps.

-

Anthelmintics (Albendazole, Mebendazole): Bind to β-tubulin in parasites, inhibiting polymerization and blocking glucose uptake.[6]

-

Proton Pump Inhibitors (Omeprazole, Lansoprazole): While technically benzimidazole sulfoxides, the core synthesis remains identical.[6] They covalently bind to the H+/K+ ATPase in gastric parietal cells.

-

Oncology (Bendamustine): A nitrogen mustard fused to a benzimidazole ring, functioning as an alkylating agent for chronic lymphocytic leukemia (CLL).[6]

Visualization: Therapeutic SAR Logic

Caption: Structure-Activity Relationship (SAR) map showing how core substitution dictates therapeutic class.

References

-

Hobrecker, F. (1872).[6][9] Ueber die Reduction der Nitracetverbindungen. Berichte der deutschen chemischen Gesellschaft. Link[6]

-

Phillips, M. A. (1928).[6] The Formation of 2-Substituted Benzimidazoles. Journal of the Chemical Society. Link

-

Bansal, Y., & Silakari, O. (2012).[6][10] The therapeutic journey of benzimidazoles: a review. Bioorganic & Medicinal Chemistry. Link

-

Mariano, M., et al. (2022).[6] The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. MDPI.[6] Link[6]

-

FDA Approved Drug Products . Bendamustine Hydrochloride.[6] Access Data FDA.[6] Link[6]

Sources

- 1. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Modern Approaches to Benzimidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Benzimidazole - Wikipedia [en.wikipedia.org]

- 7. preprints.org [preprints.org]

- 8. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation [mdpi.com]

- 9. Pharmacokinetic of benzimidazole derivatives [pbmc.ibmc.msk.ru]

- 10. researchgate.net [researchgate.net]

Propenyl Benzimidazoles: Physicochemical Profiling and Structural Dynamics

Topic: Physicochemical Characteristics of Propenyl Benzimidazoles Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists[1]

Executive Summary

The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for critical anthelmintic (e.g., albendazole), antiviral, and antineoplastic agents.[1][2][3] The introduction of a propenyl group (

Molecular Architecture & Electronic Properties

Conjugation and Chromophores

Unlike alkyl-substituted benzimidazoles, the 2-propenyl derivative possesses a styryl-like conjugated system.[1] The

-

Electronic Consequence: This extended conjugation lowers the HOMO-LUMO gap, resulting in a bathochromic (red) shift in UV-Vis absorption compared to the parent benzimidazole.[1]

-

Resonance Stability: The amidine system (

) within the imidazole ring stabilizes the conjugated alkene, making it less reactive than an isolated alkene but susceptible to nucleophilic attack under specific physiological conditions (see Section 5).[1]

Geometric Isomerism ( Dynamics)

The C=C double bond introduces stereochemical rigidity.[1]

- -Isomer (Trans): Thermodynamically favored due to reduced steric clash between the benzimidazole core and the terminal methyl group.[1] It typically exhibits higher melting points and lower solubility.

-

-Isomer (Cis): Often formed kinetically or via photo-isomerization.[1] The steric repulsion between the C2-benzimidazole face and the methyl group distorts the planarity, reducing

Physicochemical Profiling

The following data contrasts the parent benzimidazole with its 2-propenyl derivative to highlight the substituent effects.

Table 1: Comparative Physicochemical Metrics

| Property | Benzimidazole (Parent) | 2-(1-Propenyl)benzimidazole ( | Mechanistic Rationale |

| LogP (Lipophilicity) | ~1.3 - 1.5 | ~2.1 - 2.4 | Addition of the hydrophobic C3 hydrocarbon chain increases partitioning into non-polar phases.[1] |

| pKa (Conj. Acid) | 5.5 - 5.7 | 5.8 - 6.0 | The propenyl group is weakly electron-donating (inductive), slightly increasing electron density at the N3 basic center.[1] |

| pKa (N-H Acidity) | ~12.8 | ~13.0 | Minimal effect on the pyrrole-like NH acidity.[1] |

| UV | 270-275 nm | 300-315 nm | Extension of conjugation system (bathochromic shift).[1] |

| Solubility (Aq) | Moderate (mg/mL) | Low ( | Increased lipophilicity and crystal lattice energy (planar stacking) reduce aqueous solubility.[1] |

Spectral Characterization

Accurate structural assignment relies on distinguishing the

H NMR Differentiation

The vicinal coupling constant (

-

-Isomer: Large coupling constant (

-

-Isomer: Smaller coupling constant (

UV-Vis Spectroscopy[1]

-

Hyperchromic Effect: The

-isomer, being more planar, exhibits a higher molar extinction coefficient (

Stability & Reactivity: The Michael Acceptor Risk

A critical consideration for drug development is the potential for the propenyl group to act as a Michael acceptor .

-

Mechanism: The electron-deficient nature of the benzimidazole C2 position (due to the electronegative nitrogens) can polarize the conjugated double bond, making the

-carbon susceptible to nucleophilic attack by biological thiols (e.g., Glutathione).[1] -

Toxicity Implication: Covalent binding to cysteine residues in proteins can lead to immune activation (haptens) or off-target toxicity.[1]

-

Mitigation: The electron-rich nature of the imidazole ring generally dampens this reactivity compared to

-unsaturated ketones, but metabolic activation (epoxidation) remains a liability.[1]

Visualization: Structure-Property Relationships[1]

Figure 1: Causal relationships between the propenyl molecular architecture and observable physicochemical properties.[1]

Experimental Protocols

Protocol A: Potentiometric Determination of pKa

Objective: Accurate determination of the ionization constant of the imidazole nitrogen (N3) in a propenyl benzimidazole derivative. Rationale: Standard UV methods may be confounded by the strong absorbance of the propenyl group; potentiometry is robust for ionizable groups.

Reagents & Equipment:

-

Automatic Potentiometric Titrator (e.g., Mettler Toledo or Metrohm).[1]

-

0.1 M HCl and 0.1 M NaOH (standardized, carbonate-free).

-

Ionic Strength Adjuster: 0.15 M KCl.[1]

-

Solvent: Methanol/Water (due to low aqueous solubility, titration is performed in cosolvent and extrapolated via Yasuda-Shedlovsky equation).[1]

Workflow:

-

Preparation: Dissolve

mol of the compound in 30 mL of methanol/water (40:60 v/v) containing 0.15 M KCl. -

Acidification: Add excess 0.1 M HCl (2.0 mL) to fully protonate the basic nitrogen (ensure pH < 3.0).

-

Inerting: Purge the sample vessel with Argon gas for 5 minutes to remove dissolved

. -

Titration: Titrate with 0.1 M NaOH using dynamic dosing (min increment 10

L) until pH > 11.0. -

Data Processing: Plot pH vs. Volume. The first inflection point corresponds to the excess acid; the second corresponds to the benzimidazole deprotonation.

-

Extrapolation: Repeat at 30%, 40%, and 50% methanol. Plot pKa vs. % organic solvent and extrapolate to 0% to obtain aqueous pKa.

Protocol B: Chromatographic Separation of E/Z Isomers

Objective: Isolate pure

Workflow:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5

m).[1] -

Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40) + 0.1% Formic Acid.

-

Detection: UV at 310 nm (maximizes signal for conjugated system).[1]

-

Elution Order: The more polar

-isomer (less planar, higher dipole) typically elutes before the planar, more hydrophobic

Visualization: Experimental Workflow

Figure 2: Decision tree for the isolation of thermodynamically stable E-isomers.

References

-

Preston, P. N. (2008).[1] Benzimidazoles and Congeneric Tricyclic Compounds. Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] Link[1]

-

Bansal, S., et al. (2019).[1] "The physicochemical properties of synthesized benzimidazole derivatives." Design, synthesis and biological profile of heterocyclic benzimidazole analogues. ResearchGate. Link

-

Dubey, R., et al. (2010).[1] "Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives." European Journal of Medicinal Chemistry, 45(11).[1] Link

-

Merck Veterinary Manual. (2024).[1] "Pharmacodynamics: Mechanisms of Anthelmintic Action (Benzimidazoles)." Link

-

ChemGuide. (2023).[1] "E-Z Notation for Geometric Isomerism and NMR Interpretation." Link

Sources

- 1. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antifungal and anthelmintic activity of novel benzofuran derivatives containing thiazolo benzimidazole nucleus: an in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide for the In Vitro Evaluation of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine as a Potential Antiviral Agent

Introduction: The Rationale for Investigating a Novel Benzimidazole Derivative

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] This heterocyclic system is a bioisostere of natural purines, allowing it to interact with various biopolymers and biological targets.[1] Within the realm of infectious diseases, benzimidazole derivatives have demonstrated significant potential as antiviral agents, exhibiting efficacy against a broad spectrum of viruses, including human cytomegalovirus (HCMV), hepatitis B and C viruses (HBV, HCV), and human immunodeficiency virus (HIV).[1][4]

The mechanisms underlying their antiviral activity are diverse, often targeting critical steps in the viral lifecycle. These can include the inhibition of essential viral enzymes like RNA-dependent RNA polymerase or proteases, interference with viral entry into host cells, or disruption of viral genome replication.[5][6] The specific compound of interest, 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine , is a novel derivative featuring an allyl group at the N-1 position and an amine group at the C-2 position. While this specific molecule is not extensively characterized in existing literature, its core benzimidazole structure provides a strong scientific rationale for its investigation as a potential antiviral candidate.[5][7]

This document serves as a comprehensive guide for researchers, providing a systematic, field-proven workflow to rigorously evaluate the in vitro antiviral potential of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine. The protocols herein are designed to be self-validating through the stringent use of controls, ensuring the generation of reliable and reproducible data.

Overall Experimental Workflow

The evaluation of a novel antiviral compound is a multi-step process that begins with assessing its toxicity to host cells and then moves to determine its efficacy against the target virus. The ultimate goal is to establish a "therapeutic window" where the compound is effective against the virus at concentrations that are not harmful to the host. This workflow is visualized below.

Caption: High-level workflow for antiviral compound evaluation.

Pre-Analytical Phase: Reagent and Biological System Preparation

Protocol: Compound Stock Solution Preparation

Rationale: Accurate and reproducible results depend on the precise preparation of the test compound. A high-concentration, sterile stock solution in a suitable solvent is necessary for creating serial dilutions. Dimethyl sulfoxide (DMSO) is a common choice for its ability to dissolve a wide range of organic molecules.

Methodology:

-

Solubility Test: Before preparing a bulk stock, test the solubility of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine in DMSO at a high concentration (e.g., 50-100 mM).

-

Stock Preparation: Accurately weigh the compound and dissolve it in sterile, cell culture-grade DMSO to a final concentration of 50 mM. Vortex thoroughly until fully dissolved.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.

Protocol: Host Cell Line Culture and Maintenance

Rationale: The choice of cell line is critical; it must be susceptible to infection by the target virus.[8] Commonly used cell lines for virology research include Vero (African green monkey kidney), A549 (human lung carcinoma), and MDCK (Madin-Darby canine kidney) cells.[9][10][11] Maintaining healthy, logarithmically growing cells is paramount for assay consistency.[8]

Methodology:

-

Cell Thawing and Seeding: Rapidly thaw a cryopreserved vial of the chosen cell line in a 37°C water bath. Transfer the cells to a centrifuge tube containing pre-warmed complete growth medium (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).

-

Centrifugation: Centrifuge at 200 x g for 5 minutes to pellet the cells and remove cryoprotectant.

-

Resuspension and Plating: Resuspend the cell pellet in fresh growth medium and transfer to an appropriate culture flask.

-

Incubation: Incubate the flask at 37°C in a humidified, 5% CO₂ incubator.

-

Maintenance (Subculture): Monitor cell growth daily. When cells reach 80-90% confluency, passage them. This typically involves washing with PBS, detaching the cells with a trypsin-EDTA solution, neutralizing with complete growth medium, and seeding new flasks at a lower density.[12]

Protocol: Virus Propagation and Titer Determination (Plaque Assay)

Rationale: An accurate determination of the infectious virus concentration (titer) is essential for ensuring that a consistent and appropriate amount of virus is used in the antiviral assays. The plaque reduction assay is the "gold standard" for titrating lytic viruses.[13][14][15]

Methodology:

-

Cell Seeding: Seed a 6-well plate with the host cell line such that it forms a confluent monolayer on the day of infection.

-

Serial Dilution: Prepare ten-fold serial dilutions of the virus stock in a serum-free medium.

-

Infection: Remove the growth medium from the cells and infect each well with 200 µL of a virus dilution. Gently rock the plate every 15 minutes for 1 hour in the incubator to allow for viral adsorption.

-

Overlay Application: After the adsorption period, aspirate the inoculum and add 2-3 mL of a semi-solid overlay medium (e.g., growth medium containing 0.5-1.2% methylcellulose or agarose). This overlay restricts the spread of the virus, ensuring that new infections are localized and form discrete plaques.[13][14]

-

Incubation: Incubate the plate at 37°C with 5% CO₂ for a period sufficient for plaques to form (typically 2-10 days, depending on the virus).

-

Plaque Visualization: Once plaques are visible, fix the cells (e.g., with 10% formalin) and stain the monolayer with a dye like Crystal Violet. The stain will color the living cells, leaving the plaques (areas of cell death) as clear zones.

-

Titer Calculation: Count the number of plaques in wells with a countable number (e.g., 20-100 plaques). Calculate the titer in Plaque Forming Units per mL (PFU/mL) using the formula: Titer (PFU/mL) = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)

Core Assays: Establishing the Therapeutic Window

A successful antiviral agent must inhibit viral replication at concentrations that are non-toxic to the host cells. Therefore, determining the compound's cytotoxicity is a mandatory first step before assessing its antiviral efficacy.[9][16][17]

Protocol: Determination of 50% Cytotoxic Concentration (CC₅₀) via LDH Assay

Rationale: The Lactate Dehydrogenase (LDH) assay is a colorimetric method to quantify cytotoxicity. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells.[18][19]

Methodology:

-

Cell Seeding: Seed a 96-well plate with host cells (e.g., 1 x 10⁴ cells/well) and incubate overnight to allow for attachment.[10]

-

Compound Dilution: Prepare two-fold serial dilutions of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine in a low-serum assay medium, starting from a high concentration (e.g., 200 µM).

-

Treatment: Remove the growth medium from the cells and add 100 µL of the diluted compound to the appropriate wells.

-

Controls: Include the following controls on each plate[17][20]:

-

Low Control (Spontaneous Release): Cells treated with assay medium only (represents baseline LDH release).

-

High Control (Maximum Release): Cells treated with a lysis buffer (e.g., Triton X-100) 45 minutes before the assay endpoint (represents 100% cytotoxicity).

-

Vehicle Control: Cells treated with the highest concentration of DMSO used in the compound dilutions.

-

Background Control: Assay medium only (no cells).

-

-

Incubation: Incubate the plate for the same duration as the planned antiviral assay (e.g., 48-72 hours).

-

Assay: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add the LDH reaction mixture according to the manufacturer's protocol (e.g., Sigma-Aldrich, Promega, Dojindo).[19][21][22]

-

Measurement: Incubate in the dark at room temperature for up to 30 minutes. Add the stop solution and measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Determine the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Absorbance_Sample - Absorbance_Low_Control) / (Absorbance_High_Control - Absorbance_Low_Control)] × 100

Protocol: Determination of 50% Inhibitory Concentration (IC₅₀) via Plaque Reduction Assay

Rationale: This assay directly measures the ability of the compound to inhibit the production of infectious virus particles. It is considered a functional assay and a gold standard in the field.[13][14][15]

Methodology:

-

Cell Seeding: Seed a 24-well or 12-well plate with host cells to form a confluent monolayer on the day of the experiment.

-

Compound-Virus Mixture: In separate tubes, pre-mix a constant amount of virus (e.g., to yield 50-100 plaques/well) with serial dilutions of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine. The compound concentrations should be below the determined CC₅₀.

-

Infection: Remove the growth medium from the cells and infect the monolayers with the compound-virus mixtures.

-

Controls:

-

Virus Control: Cells infected with the virus in the absence of the compound (represents 0% inhibition).

-

Cell Control: Cells treated with medium only (no virus, no compound) to ensure cell health.

-

Positive Control: Cells infected with the virus in the presence of a known antiviral drug effective against the target virus.[10][23][24]

-

-

Adsorption, Overlay, and Incubation: Follow steps 4 and 5 from the Titer Determination protocol (Section 3.3).

-

Staining and Counting: Fix, stain, and count the plaques as described in Section 3.3.

-

Calculation: Determine the percentage of plaque inhibition for each concentration using the formula: % Inhibition = [1 - (Plaque_count_in_treated_well / Plaque_count_in_virus_control)] × 100

Data Analysis and Interpretation

Calculating CC₅₀ and IC₅₀ Values

The CC₅₀ and IC₅₀ values are determined by plotting the dose-response data.

-

Data Transformation: Plot the % Cytotoxicity or % Inhibition (Y-axis) against the logarithm of the compound concentration (X-axis).

-

Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response (variable slope) curve.[9][25]

-

Determination: The software will calculate the CC₅₀ (the concentration that causes 50% cytotoxicity) and the IC₅₀ (the concentration that causes 50% inhibition of viral plaques).[25][26]

The Selectivity Index (SI): A Measure of Therapeutic Potential

Rationale: The Selectivity Index is the most critical parameter derived from these initial assays. It represents the therapeutic window of the compound. A high SI indicates that the compound is effective at a concentration far below that at which it is toxic to host cells.

Calculation: The SI is a simple ratio: SI = CC₅₀ / IC₅₀ [9][16][27]

Interpretation:

-

SI < 10: Generally indicates a narrow therapeutic window and higher potential for toxicity at effective doses.

-

SI ≥ 10: Often considered a promising result, warranting further investigation of the compound.[9]

| Parameter | Description | Importance |

| CC₅₀ | 50% Cytotoxic Concentration | Measures the compound's toxicity to host cells. A higher value is better. |

| IC₅₀ | 50% Inhibitory Concentration | Measures the compound's potency against the virus. A lower value is better. |

| SI | Selectivity Index (CC₅₀/IC₅₀) | Defines the therapeutic window. A higher value indicates greater potential. |

Advanced Protocol: Insight into Mechanism of Action via RT-qPCR

Rationale: Once antiviral activity is confirmed (i.e., a favorable SI is obtained), the next logical question is how the compound works. A common antiviral mechanism is the inhibition of viral genome replication. Reverse Transcription-Quantitative PCR (RT-qPCR) is a highly sensitive method to quantify viral RNA, providing a direct measure of replication levels.[28][29]

Caption: Workflow for viral RNA quantification using RT-qPCR.

Methodology:

-

Experiment Setup: Seed host cells in a 12-well plate. Once confluent, treat the cells with 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine at a non-toxic concentration (e.g., its IC₅₀ or 2x IC₅₀). Include an untreated control.

-

Infection: Infect the cells with the target virus at a specific Multiplicity of Infection (MOI), for example, MOI = 1.

-

Incubation: Incubate the plate for a defined period (e.g., 24 hours) to allow for viral replication.

-

RNA Extraction: Harvest the cells and extract total RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and random primers or a virus-specific primer.

-

Quantitative PCR (qPCR): Perform qPCR using a qPCR master mix (e.g., containing SYBR Green or a TaqMan probe) and primers designed to amplify a specific, conserved region of the viral genome.[30][31][32]

-

Data Analysis: The qPCR instrument measures fluorescence in real-time. A lower Cycle threshold (Ct) value indicates a higher initial amount of viral RNA. By comparing the Ct values of the treated samples to the untreated virus control, a reduction in viral RNA levels can be quantified, indicating inhibition of replication.

Conclusion and Future Directions

This document provides a robust and validated framework for the initial in vitro characterization of 1-(2-propen-1-yl)-1H-Benzimidazol-2-amine as a potential antiviral agent. By systematically determining the CC₅₀, IC₅₀, and the resulting Selectivity Index, researchers can make a data-driven decision on the compound's promise. A high SI value would strongly support further investigation.

Subsequent steps in the drug development pipeline could include:

-

Testing the compound against a broader panel of related or unrelated viruses to determine its spectrum of activity.

-

Performing time-of-addition assays to pinpoint which stage of the viral lifecycle (e.g., entry, replication, egress) is being inhibited.

-

Conducting resistance studies to see if the virus can easily mutate to evade the compound's effects.

-

Advancing the most promising candidates to in vivo animal models to evaluate efficacy and safety in a whole-organism context.

References

- Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents - Research and Reviews. (2024). Research & Reviews: Journal of Medicinal and Organic Chemistry.

- Naseem Ahmad et al. (2021). Benzimidazole as a promising antiviral heterocyclic scaffold: a review. SciSpace.

- Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review. MDPI.

-

Tomei, L. et al. (2003). Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase. Journal of Virology. Available from: [Link]

-

Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. Available from: [Link]

-

A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). MDPI. Available from: [Link]

-

Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2017). RJPT. Available from: [Link]

-

Plaque Reduction Neutralization Tests (PRNT) and the Development of New Antiviral Drugs. (2022). Rockland Immunochemicals Inc. Available from: [Link]

-

Antiviral assay. BIO-PROTOCOL. Available from: [Link]

-

An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021). Arabian Journal of Chemistry. Available from: [Link]

-

A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. (1995). Journal of Clinical Microbiology. Available from: [Link]

-

A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. (2024). ijarsct. Available from: [Link]

-

ATCC Culture Tip #2 – Viral Propagation in Cell Culture. (2014). rapidmicrobiology. Available from: [Link]

-

In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. (2025). Protocols.io. Available from: [Link]

-

Traditional and Modern Cell Culture in Virus Diagnosis. PMC - NIH. Available from: [Link]

-

Cell Cultures for Virology: Usability, Advantages, and Prospects. (2020). MDPI. Available from: [Link]

-

qPCR Assay for Testing Antiviral Agents. Creative Diagnostics. Available from: [Link]

-

A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PMC. Available from: [Link]

-

CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available from: [Link]

-

How to test if a liquid is antiviral: Suspension test for virucidal activity. (2023). Vipragen. Available from: [Link]

-

CC50/IC50 Assay Services for Pharmaceutical Safety. (2023). Labinsights. Available from: [Link]

-

Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers in Pharmacology. Available from: [Link]

-

(PDF) Cell Cultures for Virology: Usability, Advantages, and Prospects. ResearchGate. Available from: [Link]

-

UK Standards for Microbiology Investigations - Procedure for the Care and Propagation of Cell Cultures for Virus Isolation. GOV.UK. Available from: [Link]

-

Establishment of In-House Quantitative Real-Time RT-PCR Assay for HIV-1 Viral Load Measurement. (2014). Hilaris Publisher. Available from: [Link]

-

CytoSelect™ LDH Cytotoxicity Assay Kit. Cell Biolabs, Inc. Available from: [Link]

-

Important Considerations in Antiviral Testing. (2025). Emery Pharma. Available from: [Link]

-

In vitro methods for testing antiviral drugs. PMC. Available from: [Link]

-

Detection and monitoring of virus infections by real-time PCR. PMC - NIH. Available from: [Link]

-

Cytotoxicity LDH Assay Kit-WST. (2017). Dojindo. Available from: [Link]

-

Appraisal of a Simple and Effective RT-qPCR Assay for Evaluating the Reverse Transcriptase Activity in Blood Samples from HIV-1 Patients. (2020). MDPI. Available from: [Link]

-

HIV Virus Load by Real-Time PCR (RT PCR) Assay. (2016). Dr Lal PathLabs Blog. Available from: [Link]

-

LDH cytotoxicity assay. (2024). Protocols.io. Available from: [Link]

-

Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. ResearchGate. Available from: [Link]

-

Synthesis of new 1-(2-benzimidazolyl)-2-propen-1-ones. (2004). ResearchGate. Available from: [Link]

-

1-Prop-2-ynyl-1H-benzimidazol-2-amine. PMC - NIH. Available from: [Link]

-

Synthesis and characterization of the ligands 2-(1H-pyrrol-2-yl)-1H- benzimidazole and 2-pyridine. prp-unicamp. Available from: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]

- 5. rroij.com [rroij.com]

- 6. Mechanism of action and antiviral activity of benzimidazole-based allosteric inhibitors of the hepatitis C virus RNA-dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Prop-2-ynyl-1H-benzimidazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ATCC Culture Tip #2 – Viral Propagation in Cell Culture [rapidmicrobiology.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Traditional and Modern Cell Culture in Virus Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. bioagilytix.com [bioagilytix.com]

- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 17. emerypharma.com [emerypharma.com]

- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. dojindo.co.jp [dojindo.co.jp]

- 23. protocols.io [protocols.io]

- 24. How to test if a liquid is antiviral: Suspension test for virucidal activity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]

- 25. clyte.tech [clyte.tech]

- 26. labinsights.nl [labinsights.nl]

- 27. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 28. antiviral.creative-diagnostics.com [antiviral.creative-diagnostics.com]

- 29. Detection and monitoring of virus infections by real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 30. hilarispublisher.com [hilarispublisher.com]

- 31. Appraisal of a Simple and Effective RT-qPCR Assay for Evaluating the Reverse Transcriptase Activity in Blood Samples from HIV-1 Patients [mdpi.com]

- 32. HIV Virus Load by Real-Time PCR (RT PCR) Assay - Dr Lal PathLabs Blog [lalpathlabs.com]

Experimental Design for Testing Antifungal Properties of Benzimidazoles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Resurgence of Benzimidazoles in Antifungal Research

Benzimidazoles, a class of heterocyclic organic compounds, have a long-standing history in medicinal chemistry, primarily as anthelmintic agents. However, their potential as potent antifungal agents is a rapidly evolving field of study, driven by the urgent need for novel therapeutics to combat the rise of drug-resistant fungal infections.[1] The primary mechanism of action for most antifungal benzimidazoles is the disruption of microtubule assembly through binding to β-tubulin.[2][3] This interference with a fundamental cellular process leads to the inhibition of mitosis and ultimately, fungal cell death.[4] This unique target provides a strong rationale for their development as antifungal drugs. Some novel benzimidazole derivatives have also been shown to inhibit the ergosterol biosynthesis pathway, a well-established target for azole antifungals.[5][6]

This guide provides a comprehensive framework for the preclinical evaluation of benzimidazole derivatives for their antifungal properties. It is designed to equip researchers with the necessary protocols and experimental design considerations to rigorously assess the potential of these compounds, from initial in vitro screening to in vivo efficacy studies. The methodologies described herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and reproducibility.

I. In Vitro Antifungal Susceptibility Testing: The First Line of Evaluation

The initial assessment of a novel benzimidazole's antifungal activity begins with in vitro susceptibility testing. These assays are crucial for determining the intrinsic potency of the compound against a panel of clinically relevant fungal pathogens.

A. Determination of Minimum Inhibitory Concentration (MIC)